QuadraSil MP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QuadraSil MP is a silica-based metal scavenger used for the removal of metal impurities from various chemical processes. It is part of the QuadraSil range, which includes both spherical and non-spherical silica beads designed to optimize metal scavenging potential. This compound is particularly effective in removing metal contaminants from both organic and aqueous systems, making it a valuable tool in pharmaceutical and fine chemical processing .
Preparation Methods
Synthetic Routes and Reaction Conditions
QuadraSil MP is synthesized by functionalizing silica beads with specific chemical groups that enhance their metal scavenging capabilities. The functionalization process involves the attachment of mercaptopropyl groups to the silica surface, which provides the necessary chemical affinity for metal ions .
Industrial Production Methods
In industrial settings, this compound is produced by treating silica beads with mercaptopropyltrimethoxysilane under controlled conditions. This process ensures a high loading of functional groups on the silica surface, resulting in efficient metal scavenging properties. The silica beads are then dried and sieved to obtain the desired particle size distribution .
Chemical Reactions Analysis
Types of Reactions
QuadraSil MP primarily undergoes adsorption reactions, where metal ions are captured and bound to the functional groups on the silica surface. This process is highly selective and efficient, allowing for the removal of trace metal contaminants from various solutions .
Common Reagents and Conditions
The common reagents used in conjunction with this compound include metal salts such as palladium acetate, copper bromide, and iron chloride. The scavenging process typically occurs at room temperature and can be performed in both batch and continuous flow systems .
Major Products Formed
The major products formed from the reactions involving this compound are metal-bound silica beads, which can be easily separated from the solution by filtration. This results in purified solutions with significantly reduced metal ion concentrations .
Scientific Research Applications
QuadraSil MP has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of QuadraSil MP involves the adsorption of metal ions onto the functionalized silica surface. The mercaptopropyl groups on the silica beads form strong chemical bonds with metal ions, effectively capturing and immobilizing them. This process is facilitated by the high surface area and fast kinetics of the silica beads, which allow for rapid and efficient metal uptake .
Comparison with Similar Compounds
QuadraSil MP can be compared with other silica-based metal scavengers such as:
QuadraSil AP: Functionalized with amino propyl groups, effective for scavenging palladium, ruthenium, rhodium, copper, iron, cobalt, and nickel.
QuadraSil MTU: Functionalized with methylthiourea groups, effective for scavenging palladium, rhodium, copper, ruthenium, lead, iron, and cobalt.
This compound is unique due to its mercaptopropyl functionalization, which provides high selectivity and efficiency for scavenging metals such as palladium, rhodium, copper, ruthenium, platinum, lead, silver, and mercury .
Biological Activity
QuadraSil MP is a specialized silica-based compound known for its unique properties and applications in various fields, including catalysis and biomedicine. This article focuses on the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications based on recent research findings.
Overview of this compound
This compound is a functionalized silica material that has been studied for its ability to scavenge catalysts and enhance biological processes. Its structure allows for interactions with biomolecules, making it a candidate for applications in drug delivery and enzyme stabilization.
Mechanisms of Biological Activity
- Catalyst Scavenging : this compound has shown significant efficacy in deactivating catalysts used in chemical reactions. For instance, it was found to deactivate SABRE (Signal Amplification By Reversible Exchange) active species effectively, which is crucial in hyperpolarization techniques for MRI applications. The average relaxation time of the active species in the presence of this compound was noted to be 96.6% that of isolated pyridine, indicating its strong interaction with catalytic systems .
- Enzyme Stabilization : Research has indicated that this compound can stabilize enzymes against thermal denaturation. This property is particularly valuable in pharmaceutical formulations where enzyme activity must be maintained under varying conditions. The compound demonstrated the ability to enhance the activity of certain enzymes significantly, which could lead to improved therapeutic outcomes .
Case Studies
- Inhibition Studies : In a study assessing the inhibitory effects of various compounds on human glucocerebrosidase (GCase), this compound was part of a formulation that enhanced enzyme activity significantly compared to controls. The multivalent presentation of compounds including QuadraSil led to enhanced inhibition rates ranging from 80-100% at specific concentrations .
- Thermal Stability : In experiments designed to evaluate the thermal stability of enzymes in the presence of this compound, results showed a considerable increase in resistance to thermal denaturation at low concentrations (1 μM). This suggests that this compound could serve as an effective stabilizing agent for therapeutic enzymes .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Study | Parameter Measured | Result |
---|---|---|
Catalyst Scavenging | Relaxation Time (%) | 96.6% of isolated pyridine |
Enzyme Stabilization | GCase Activity Enhancement | 20-25% increase at 10 μM |
Thermal Resistance | Denaturation Temperature (°C) | Increased stability at 1 μM |
Properties
CAS No. |
1225327-73-0 |
---|---|
Molecular Formula |
Tb73 |
Molecular Weight |
11601.551 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/73Tb |
InChI Key |
XZMOPUYDVZOXSD-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.